

Technical Guide: Thermochemical Properties of 2-(3,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(3,4-Dichlorophenyl)ethanol**

Cat. No.: **B143686**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenyl)ethanol is a halogenated aromatic alcohol. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications in drug development and chemical synthesis. These parameters govern the energy changes in chemical reactions, the stability of the compound, and its interactions in biological systems. This guide provides an overview of the known physical properties of **2-(3,4-Dichlorophenyl)ethanol** and outlines the experimental methodologies that would be employed to determine its key thermochemical data.

While specific experimental thermochemical data for **2-(3,4-Dichlorophenyl)ethanol** are not readily available in the current literature, this document details the established protocols for obtaining such information.

Physicochemical Properties

A summary of the available physical and chemical properties for **2-(3,4-Dichlorophenyl)ethanol** is presented below.

Property	Value	Source
Molecular Formula	$C_8H_8Cl_2O$	
Molecular Weight	191.05 g/mol	
CAS Number	35364-79-5	
Appearance	Colorless to pale yellow liquid or solid	

Experimental Protocols for Thermochemical Data Determination

The following sections describe the standard experimental techniques used to determine the enthalpy of formation, heat capacity, and entropy of a solid organic compound like **2-(3,4-Dichlorophenyl)ethanol**.

Determination of the Standard Molar Enthalpy of Formation ($\Delta_fH^\circ m$)

The standard molar enthalpy of formation of an organic compound is typically determined indirectly from its standard molar enthalpy of combustion ($\Delta_cH^\circ m$). This is achieved using a bomb calorimeter.

Experimental Procedure:

- A precisely weighed sample of **2-(3,4-Dichlorophenyl)ethanol** is placed in a crucible inside a high-pressure vessel (the "bomb").
- The bomb is filled with pure oxygen at high pressure (typically around 30 atm).
- The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the water and the calorimeter, causing a temperature rise.

- The final temperature of the water is recorded once thermal equilibrium is reached.
- The energy equivalent of the calorimeter (the heat capacity of the calorimeter) is determined separately by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.
- The standard molar enthalpy of combustion is calculated from the temperature change, the mass of the sample, and the energy equivalent of the calorimeter. Corrections, such as the Washburn corrections, are applied to account for the formation of nitric acid from residual nitrogen and sulfuric acid from any sulfur impurities, and to adjust to standard state conditions.[\[1\]](#)
- The standard molar enthalpy of formation is then calculated from the standard molar enthalpy of combustion using Hess's law.

Determination of Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For solids, differential scanning calorimetry (DSC) is a common and accurate method for determining heat capacity.[\[1\]](#)[\[2\]](#)

Experimental Procedure:

- A small, accurately weighed sample of **2-(3,4-Dichlorophenyl)ethanol** is placed in a sample pan (e.g., aluminum). An empty pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument.
- The instrument heats both the sample and the reference at a constant rate.
- The DSC measures the difference in heat flow required to maintain the sample and the reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.
- The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

- A baseline measurement with empty pans and a measurement with a standard material of known heat capacity (e.g., sapphire) are performed for calibration.

Determination of Entropy (S)

The absolute entropy of a substance at a given temperature can be determined from heat capacity measurements from near absolute zero (0 K) to that temperature.

Experimental Procedure:

- The heat capacity (C_p) of the solid **2-(3,4-Dichlorophenyl)ethanol** is measured as a function of temperature from as low a temperature as possible (e.g., using a cryostat) up to the desired temperature (e.g., 298.15 K).
- If the substance melts, the enthalpy of fusion ($\Delta_{\text{fus}}H$) is measured at the melting point (T_m) using DSC.
- The entropy at the desired temperature, $S(T)$, is calculated by integrating C_p/T with respect to temperature from 0 K to T .
- The entropy of fusion ($\Delta_{\text{fus}}S = \Delta_{\text{fus}}H/T_m$) is added if the final temperature is above the melting point.
- For temperatures close to 0 K where measurements are not feasible, the heat capacity is often extrapolated using the Debye T^3 law.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermochemical properties of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [fiveable.me](#) [fiveable.me]
- To cite this document: BenchChem. [Technical Guide: Thermochemical Properties of 2-(3,4-Dichlorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143686#thermochemical-data-for-2-3-4-dichlorophenyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com